20-Methyldocosanoyl-CoA

VLCFA Metabolism Acyl-CoA Synthetase Substrate Specificity

This 20-Methyldocosanoyl-CoA standard is an essential substrate for studying very long-chain fatty acid (VLCFA) metabolism. Its unique C22 chain with a C20 methyl branch makes it a specific tool for investigating acyl-CoA dehydrogenase isoforms like ACAD11, distinct from unbranched Docosanoyl-CoA or shorter branched analogs like Pristanoyl-CoA. Procure this high-purity metabolite to ensure reliable enzyme kinetics, metabolic flux analyses, and lipidomics studies. Secure your supply of this critical branched acylcarnitine precursor from a verified source.

Molecular Formula C44H80N7O17P3S
Molecular Weight 1104.1 g/mol
Cat. No. B15550879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Methyldocosanoyl-CoA
Molecular FormulaC44H80N7O17P3S
Molecular Weight1104.1 g/mol
Structural Identifiers
InChIInChI=1S/C44H80N7O17P3S/c1-5-32(2)22-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h30-33,37-39,43,54-55H,5-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59)
InChIKeyKMKJQAZYSCVSEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20-Methyldocosanoyl-CoA: A Very Long-Chain, Methyl-Branched Acyl-CoA for Beta-Oxidation and Lipid Metabolism Studies


20-Methyldocosanoyl-CoA is an acyl-coenzyme A derivative characterized by a 22-carbon fatty acid chain (docosanoic acid) with a single methyl branch at the C20 position, attached to coenzyme A via a thioester linkage [1]. It is classified as a very long-chain fatty acyl-CoA (VLCFA-CoA) and is an endogenous metabolite involved in mitochondrial fatty acid beta-oxidation pathways [2][3]. This compound serves as a substrate for very long-chain acyl-CoA synthase and carnitine O-palmitoyltransferase, playing a role in cellular energy metabolism and acylcarnitine biosynthesis [1].

Why 20-Methyldocosanoyl-CoA Cannot Be Substituted with Straight-Chain or Shorter-Chain Acyl-CoA Analogs


The biological activity and metabolic fate of 20-Methyldocosanoyl-CoA are determined by the interplay of two structural features: its very long carbon chain length (C22) and its methyl branch at the C20 position. Straight-chain VLCFA-CoAs like Docosanoyl-CoA (C22:0) and Tetracosanoyl-CoA (C24:0) lack the methyl branch and are processed by distinct subsets of acyl-CoA dehydrogenases [1]. Conversely, shorter methyl-branched acyl-CoAs like Pristanoyl-CoA (C19) or Phytanoyl-CoA (C20) may be substrates for different peroxisomal enzymes and do not serve as direct surrogates for the C22 chain length in studies of VLCFA metabolism [2]. The combination of chain length and branching dictates substrate recognition by key enzymes, including acyl-CoA synthases, carnitine palmitoyltransferases, and beta-oxidation enzymes. Therefore, substituting with an unbranched analog or a shorter branched analog would alter the experimental readout and compromise the validity of data interpretation in metabolic flux or enzyme kinetics assays.

Quantitative Differentiation Evidence for 20-Methyldocosanoyl-CoA vs. Closest Analogs


Substrate Specificity for Very Long-Chain Acyl-CoA Synthase: C22 vs. C20 vs. C24 Straight-Chain Analogs

The primary carbon chain length of 20-Methyldocosanoyl-CoA (C22) falls within the optimal substrate range (C20-C26) for the mitochondrial enzyme ACAD11, a very long-chain acyl-CoA dehydrogenase, with peak activity reported at C22-CoA [1]. In contrast, straight-chain Eicosanoyl-CoA (C20:0) and Tetracosanoyl-CoA (C24:0) exhibit suboptimal and different kinetic parameters with this specific VLCAD isoform, respectively [1]. The methyl branch at C20 introduces an additional layer of specificity, as LCAD and MCAD demonstrate strict S-enantiomer selectivity for 2-methyl-branched substrates, while the C20-branch of 20-Methyldocosanoyl-CoA may confer unique recognition by acyl-CoA synthases or racemases involved in its metabolism [2].

VLCFA Metabolism Acyl-CoA Synthetase Substrate Specificity

Comparative Molecular Weight and Lipophilicity: Impact on Membrane Transport and Acylcarnitine Formation

The molecular weight of 20-Methyldocosanoyl-CoA is 1104.13 g/mol [1], which is significantly higher than shorter-chain analogs like Eicosanoyl-CoA (C20:0, MW 1062.06) [2] but slightly lower than Tetracosanoyl-CoA (C24:0, MW 1118.16) [3]. This places it in a distinct physicochemical space for acylcarnitine transporter recognition. The presence of the C20 methyl branch, in addition to the C22 chain length, increases hydrophobicity compared to unbranched Docosanoyl-CoA (C22:0), potentially altering its partition coefficient and interaction with carnitine palmitoyltransferase I (CPT1) during mitochondrial import [4]. While direct quantitative data on 20-Methyldocosanoyl-CoA is not available, class-level inference from branched vs. straight-chain acyl-CoA studies suggests altered kinetics of acylcarnitine formation and transport.

Acylcarnitine Membrane Transport Physicochemical Properties

Metabolic Fate Divergence: Peroxisomal vs. Mitochondrial Beta-Oxidation Pathways

The metabolic processing of 20-Methyldocosanoyl-CoA differs from that of shorter branched-chain acyl-CoAs like Pristanoyl-CoA (C19) and Phytanoyl-CoA (C20). While Pristanoyl-CoA is a known substrate for peroxisomal pristanoyl-CoA oxidase (E.C.1.3.3.6) and requires alpha-methylacyl-CoA racemase for epimerization [1][2], 20-Methyldocosanoyl-CoA is a substrate for mitochondrial beta-oxidation following conversion to its acylcarnitine ester [3]. This distinction is crucial: Pristanoyl-CoA is primarily degraded in peroxisomes, whereas 20-Methyldocosanoyl-CoA follows the mitochondrial pathway, impacting the resulting acetyl-CoA production and energy yield. Therefore, using Pristanoyl-CoA as a surrogate for 20-Methyldocosanoyl-CoA would misrepresent the subcellular localization and enzymatic machinery involved in its catabolism.

Beta-Oxidation Peroxisomal Metabolism Enzyme Specificity

Acylcarnitine Profiling: Unique 20-Methyldocosanoylcarnitine Formation vs. Straight-Chain Analogs

20-Methyldocosanoyl-CoA is specifically converted to 20-Methyldocosanoylcarnitine by carnitine O-palmitoyltransferase (CPT1) [1]. This acylcarnitine species is distinct from those formed by straight-chain Docosanoyl-CoA (behenoyl-CoA) or Tetracosanoyl-CoA (lignoceroyl-CoA), allowing for specific detection and quantification in metabolomics studies. While direct kinetic parameters (Km, Vmax) for CPT1 with 20-Methyldocosanoyl-CoA are not publicly available, the unique mass and fragmentation pattern of the resulting acylcarnitine (derived from the branched C22 fatty acid) provide a specific biomarker that cannot be mimicked by unbranched VLCFA-CoAs. In contrast, unbranched Docosanoyl-CoA yields behenoylcarnitine, a distinct metabolite with a different MS/MS signature.

Acylcarnitine Metabolomics CPT1 Substrate

Optimal Research Applications for 20-Methyldocosanoyl-CoA Based on Differential Evidence


Investigating Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD/ACAD11) Substrate Specificity

Researchers studying the substrate selectivity of VLCAD isoforms, particularly ACAD11 which shows optimal activity towards C22-CoA substrates, should utilize 20-Methyldocosanoyl-CoA as a representative C22 branched-chain analog. Its chain length is within the optimal range (C20-C26) for ACAD11, while the C20 methyl branch provides a structural feature to probe the enzyme's tolerance for branching [1][2]. Direct comparison with straight-chain C22-CoA (Docosanoyl-CoA) can reveal the impact of a single methyl group on catalytic efficiency.

Tracing Mitochondrial Beta-Oxidation of Branched VLCFAs via Acylcarnitine Profiling

In metabolomics and lipidomics workflows, 20-Methyldocosanoyl-CoA serves as a precursor for the formation of the specific acylcarnitine, 20-Methyldocosanoylcarnitine [3]. This compound can be used to spike biological matrices as an internal standard, or to generate a reference spectrum for accurate identification and quantification of this acylcarnitine in plasma or tissue samples. Its unique mass and retention time distinguish it from straight-chain C22 acylcarnitines, enabling precise tracking of branched VLCFA oxidation flux.

Differentiating Peroxisomal from Mitochondrial Branched-Chain Fatty Acid Oxidation Disorders

For clinical or translational research into inborn errors of metabolism, 20-Methyldocosanoyl-CoA can be employed as a substrate in fibroblast or hepatocyte assays to distinguish between mitochondrial and peroxisomal oxidation defects [4]. Unlike Pristanoyl-CoA, which is processed in peroxisomes and accumulates in disorders like Zellweger syndrome, 20-Methyldocosanoyl-CoA flux will be primarily affected by defects in the carnitine shuttle or mitochondrial VLCAD enzymes, providing a more targeted diagnostic readout for specific enzyme deficiencies.

Developing Assays for Carnitine Palmitoyltransferase 1 (CPT1) with Atypical Long-Chain Substrates

Enzymologists investigating the substrate promiscuity or specific activity of CPT1 can use 20-Methyldocosanoyl-CoA to probe the enzyme's ability to handle very long, methyl-branched acyl chains [3]. Comparative studies with C20:0-CoA, C22:0-CoA, and C24:0-CoA can delineate the combined effects of chain length and branching on CPT1 kinetics, which is relevant for understanding the regulation of mitochondrial fatty acid import in tissues with high VLCFA turnover.

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